molecular formula C9H11N3 B11919783 alpha-Methylimidazo[1,2-a]pyridine-8-methanamine

alpha-Methylimidazo[1,2-a]pyridine-8-methanamine

Katalognummer: B11919783
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: AOMYAQWGQPXLKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylimidazo[1,2-a]pyridine-8-methanamine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific reaction conditions and reagents used can vary depending on the desired functionalization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Methylimidazo[1,2-a]pyridine-8-methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and photocatalysts . The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functionalization being targeted. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .

Wirkmechanismus

The mechanism of action of alpha-Methylimidazo[1,2-a]pyridine-8-methanamine involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial properties by interacting with bacterial cell membranes and inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound.

Vergleich Mit ähnlichen Verbindungen

Alpha-Methylimidazo[1,2-a]pyridine-8-methanamine can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific functional groups and applications. This compound is unique due to its specific methyl and methanamine substitutions, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H11N3

Molekulargewicht

161.20 g/mol

IUPAC-Name

1-imidazo[1,2-a]pyridin-8-ylethanamine

InChI

InChI=1S/C9H11N3/c1-7(10)8-3-2-5-12-6-4-11-9(8)12/h2-7H,10H2,1H3

InChI-Schlüssel

AOMYAQWGQPXLKU-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CN2C1=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.